molecular formula C13H16BrNO2S B296204 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide

4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide

Cat. No. B296204
M. Wt: 330.24 g/mol
InChI Key: OGWTXFBBERZEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide (abbreviated as BBMOES) is a chemical compound that has been extensively studied for its potential applications in scientific research. BBMOES belongs to the family of sulfides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide is not fully understood. However, it has been proposed that 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide exerts its effects by inhibiting the activity of certain enzymes involved in various biochemical pathways. For example, 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide leads to the activation of certain genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide has been found to exhibit various biochemical and physiological effects. Some of the effects of 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide are:
1. Induction of apoptosis: 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide has been shown to induce apoptosis in cancer cells by activating certain genes that are involved in apoptosis.
2. Inhibition of cell proliferation: 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle.
3. Inhibition of inflammation: 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide has been shown to inhibit the production of certain inflammatory mediators, thereby reducing inflammation.
4. Neuroprotection: 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide has been shown to protect neurons from oxidative stress and inflammation, thereby reducing the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide has several advantages and limitations for lab experiments. Some of the advantages of 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide are:
1. High potency: 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide has been found to exhibit high potency against various cancer cell lines and microbes.
2. Low toxicity: 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide has been found to exhibit low toxicity in animal models, indicating its potential as a safe drug.
3. Versatility: 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide has been found to exhibit various biochemical and physiological effects, making it a versatile compound for scientific research.
Some of the limitations of 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide are:
1. Limited availability: 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide is not commercially available and needs to be synthesized in the lab.
2. Lack of clinical trials: 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide has not been tested in clinical trials, and its safety and efficacy in humans are unknown.
3. Limited understanding of mechanism: The mechanism of action of 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for research on 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide. Some of the future directions are:
1. Clinical trials: Clinical trials are needed to determine the safety and efficacy of 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide in humans.
2. Mechanistic studies: Further studies are needed to understand the mechanism of action of 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide and its potential targets.
3. Combination therapy: 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide may be used in combination with other drugs to enhance its efficacy and reduce toxicity.
4. Drug delivery: Novel drug delivery systems may be developed to improve the bioavailability and efficacy of 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide.
Conclusion
4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide is a promising compound for scientific research due to its various biochemical and physiological effects. It has been found to exhibit anticancer, anti-inflammatory, antimicrobial, and neuroprotective activity. 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide has several advantages and limitations for lab experiments, and further research is needed to determine its safety and efficacy in humans. Future research directions include clinical trials, mechanistic studies, combination therapy, and drug delivery.

Synthesis Methods

4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide can be synthesized by the reaction of 4-bromobenzyl chloride with 2-(4-morpholinyl)-2-oxoethyl sulfide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide.

Scientific Research Applications

4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further research. Some of the scientific research applications of 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide are:
1. Anticancer activity: 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide has been found to exhibit anticancer activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes.
2. Anti-inflammatory activity: 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide has been found to exhibit anti-inflammatory activity by inhibiting the production of certain inflammatory mediators.
3. Antimicrobial activity: 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide has been found to exhibit antimicrobial activity against various bacteria and fungi.
4. Neuroprotective activity: 4-Bromobenzyl 2-(4-morpholinyl)-2-oxoethyl sulfide has been found to exhibit neuroprotective activity by protecting neurons from oxidative stress and inflammation.

properties

Molecular Formula

C13H16BrNO2S

Molecular Weight

330.24 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C13H16BrNO2S/c14-12-3-1-11(2-4-12)9-18-10-13(16)15-5-7-17-8-6-15/h1-4H,5-10H2

InChI Key

OGWTXFBBERZEOY-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CSCC2=CC=C(C=C2)Br

Canonical SMILES

C1COCCN1C(=O)CSCC2=CC=C(C=C2)Br

Origin of Product

United States

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